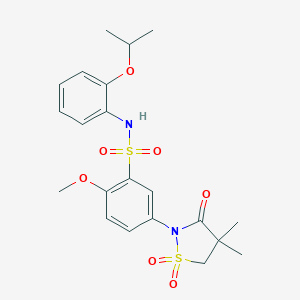![molecular formula C16H21N5O B253858 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one is a synthetic compound that is widely used in scientific research applications. It is a potent inhibitor of certain protein kinases and has been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one involves the inhibition of protein kinases, particularly EGFR and VEGFR. By inhibiting these kinases, the compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and to have anti-angiogenic effects. Additionally, the compound has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of protein kinases in various biological processes, including cancer cell growth and survival. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in cell culture and animal studies.
Direcciones Futuras
There are several future directions for research on 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one. One area of focus is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of research is the identification of biomarkers that can predict response to this compound in cancer patients. Finally, there is a need for further studies to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one involves several steps, including the reaction of 4-methylpiperazine with 4-chloro-2-aminopyrimidine, followed by the reaction of the resulting intermediate with 4-chloro-2-methylbenzenamine. The final step involves the reaction of the intermediate with acetic anhydride to form the desired compound.
Aplicaciones Científicas De Investigación
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a critical role in cancer cell growth and survival, making them attractive targets for cancer therapy.
Propiedades
Nombre del producto |
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C16H21N5O |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H21N5O/c1-12-11-15(22)19-16(17-12)18-13-3-5-14(6-4-13)21-9-7-20(2)8-10-21/h3-6,11H,7-10H2,1-2H3,(H2,17,18,19,22) |
Clave InChI |
HHZWPDLKBUJDRK-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canónico |
CC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253777.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)
![6-Amino-5-(3-methoxypropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B253792.png)

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B253805.png)


